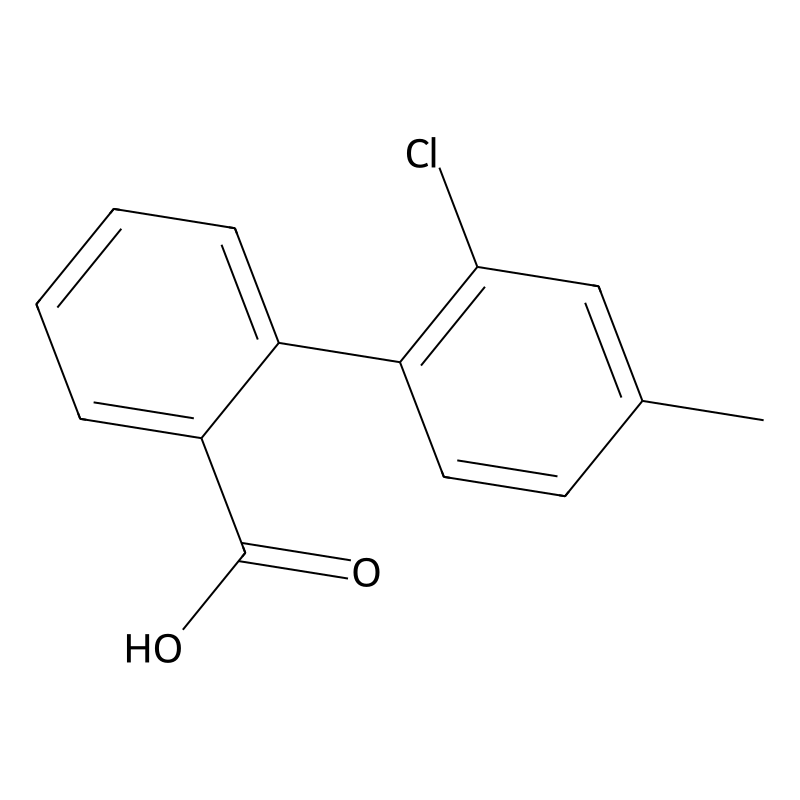

2-(2-Chloro-4-methylphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a carboxylic acid group (COOH) suggests its use as a building block in the synthesis of more complex organic molecules. Researchers might investigate its reactivity with various functional groups to create new compounds with desired properties [].

Ligand Design

The aromatic rings and the carboxylic acid group can potentially coordinate with metal ions. This characteristic makes it a candidate for the development of new ligands for catalysts or sensors.

Material Science

Aromatic carboxylic acids can be used as precursors for the synthesis of polymers or liquid crystals. The specific properties of 2-(2-chloro-4-methylphenyl)benzoic acid, particularly the presence of the chlorine and methyl groups, might influence the resulting material's properties, making it interesting for material science research [].

Medicinal Chemistry

Many pharmaceuticals contain aromatic and carboxylic acid functionalities. While there's no direct evidence for this specific compound, researchers might explore its potential for biological activity or use it as a starting point for designing new drugs [].